Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate
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Overview
Description
Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a methoxyphenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate typically involves the esterification of 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the cyclohexane ring can be reduced to form an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(4-hydroxyphenyl)-2-oxocyclohexanecarboxylate.
Reduction: Formation of 1-(4-methoxyphenyl)-2-hydroxycyclohexanecarboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The methoxyphenyl group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-hydroxyphenyl)-2-oxocyclohexanecarboxylate
- Ethyl 1-(4-methylphenyl)-2-oxocyclohexanecarboxylate
- Ethyl 1-(4-chlorophenyl)-2-oxocyclohexanecarboxylate
Uniqueness
Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C16H20O4 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H20O4/c1-3-20-15(18)16(11-5-4-6-14(16)17)12-7-9-13(19-2)10-8-12/h7-10H,3-6,11H2,1-2H3 |
InChI Key |
MXHSUAJIDRSFFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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